6-Fluoro-1,6-dihydrobenzimidazol-2-one
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Overview
Description
6-Fluoro-1,6-dihydrobenzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a fluorine atom at the sixth position of the benzimidazole ring, which significantly influences its chemical properties and biological activities. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,6-dihydrobenzimidazol-2-one typically involves the cyclization of o-phenylenediamine derivatives with appropriate fluorinated reagents. One common method includes the reaction of 4-fluoro-1,2-phenylenediamine with urea under acidic conditions to form the desired benzimidazole derivative .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using microwave-assisted synthesis. This method involves the use of tetrabutylammonium bromide and ethanol as a biphasic system, which allows for rapid and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1,6-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
6-Fluoro-1,6-dihydrobenzimidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable fluorinated structure
Mechanism of Action
The mechanism of action of 6-Fluoro-1,6-dihydrobenzimidazol-2-one involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of enzymes and proteins, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
1,3-Dihydrobenzimidazol-2-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Chloro-1,6-dihydrobenzimidazol-2-one: Contains a chlorine atom instead of fluorine, which affects its reactivity and biological activity.
Uniqueness: 6-Fluoro-1,6-dihydrobenzimidazol-2-one is unique due to the presence of the fluorine atom, which enhances its stability and reactivity. This makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C7H5FN2O |
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Molecular Weight |
152.13 g/mol |
IUPAC Name |
6-fluoro-1,6-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,(H,10,11) |
InChI Key |
WKITWIRHDYNPDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)NC2=CC1F |
Origin of Product |
United States |
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